REACTION_CXSMILES
|
Cl.N[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[Cl:10].N([O-])=O.[Na+].[I-:15].[K+]>O>[Cl:10][C:4]1[CH:5]=[C:6]([CH3:9])[CH:7]=[CH:8][C:3]=1[I:15] |f:2.3,4.5|
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Name
|
|
Quantity
|
250 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C)Cl
|
Name
|
ice
|
Quantity
|
166 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
455 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2 °C
|
Type
|
CUSTOM
|
Details
|
After the solution has been stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
it is filtered through glass wool
|
Type
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ADDITION
|
Details
|
is added dropwise to a solution
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Type
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STIRRING
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Details
|
After the reaction mixture has been stirred overnight
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Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
it is extracted three times with ether
|
Type
|
WASH
|
Details
|
the combined organic phases are washed twice with dilute sodium hydroxide solution, twice with dilute sodium bisulphite solution and with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate, filtration and concentration
|
Type
|
DISTILLATION
|
Details
|
the residue of copper powder is distilled over a Vigreux column under 1 mm Hg
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 g | |
YIELD: PERCENTYIELD | 7% | |
YIELD: CALCULATEDPERCENTYIELD | 111.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |